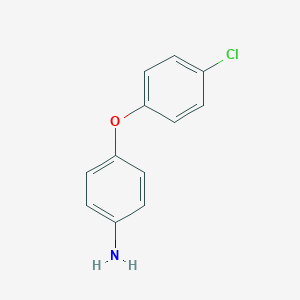

4-(4-Chlorophenoxy)aniline

Beschreibung

Contextualization within Chemical and Biological Sciences

4-(4-Chlorophenoxy)aniline is an aromatic organic compound that holds a significant position at the intersection of chemical and biological sciences. solubilityofthings.com Structurally, it is characterized by a diaryl ether linkage, connecting a 4-chlorophenoxy group to an aniline (B41778) moiety. solubilityofthings.com This unique architecture, featuring both an amine (-NH2) group and a halogenated phenoxy group, makes it a versatile building block in organic synthesis. solubilityofthings.com The presence of the aniline group provides basicity and a site for various chemical modifications, such as acylation and substitution reactions, while the chlorophenoxy group influences the molecule's lipophilicity, electronic properties, and stability. ontosight.aichemshuttle.com

Classified as a substituted aniline and a diaryl ether, this compound serves as a key intermediate in the synthesis of more complex molecules. ontosight.ai Its reactivity and structural motifs are of considerable interest to researchers. The amine and ether functionalities allow it to participate in a wide range of chemical reactions, enabling the construction of diverse molecular frameworks. solubilityofthings.comchemshuttle.com In the biological context, compounds incorporating the this compound scaffold have been investigated for their potential to interact with various biological systems, leading to applications in medicinal chemistry. solubilityofthings.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 101-79-1 ontosight.ai |

| Molecular Formula | C₁₂H₁₀ClNO ontosight.ai |

| Molecular Weight | 219.67 g/mol ontosight.ai |

| Appearance | White or light yellow crystalline powder ontosight.ai |

| Melting Point | 81-84°C ontosight.ai |

| Boiling Point | 235-240°C at 10 mmHg ontosight.ai |

| Solubility | Slightly soluble in cold water; more soluble in hot water, ethanol (B145695), chloroform, methanol, and dimethyl sulfoxide (B87167) (DMSO). Limited solubility in non-polar solvents like hexane. solubilityofthings.comontosight.ai |

Scope of Academic Research on this compound

Academic research on this compound is multifaceted, primarily focusing on its application as a precursor in the synthesis of bioactive compounds and functional materials. Its derivatives have shown promise in several areas, particularly in medicinal chemistry.

Applications in Medicinal Chemistry:

The this compound core is a prominent scaffold in the development of new therapeutic agents. Research has demonstrated that incorporating this moiety into larger molecules can confer significant biological activity.

Antimalarial Agents: A significant body of research has explored derivatives of this compound for their antiplasmodial properties. For instance, 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) (a chlorinated derivative) has been identified as an inhibitor of the Plasmodium enoyl acyl carrier protein reductase (ENR), an enzyme crucial for fatty acid biosynthesis in the parasite. nih.govnih.govnih.gov This derivative has been combined with established drugs like artesunate (B1665782) and chloroquine (B1663885), showing synergistic effects against Plasmodium falciparum strains in vitro and Plasmodium berghei in vivo. nih.govnih.govresearch-nexus.net Furthermore, hybrid molecules have been synthesized by linking 3-chloro-4-(4-chlorophenoxy)aniline with artesunate or sarcosine (B1681465), creating novel compounds with potent antimalarial activity. nih.govnih.govmalariaworld.org

Anthelmintic Drugs: The compound serves as a key starting material in the synthesis of rafoxanide, a halogenated salicylanilide (B1680751) used as an anthelmintic agent to treat parasitic fluke infections in livestock. nih.govresearchgate.net The synthesis involves the reaction of a derivative, 3-chloro-4-(4-chlorophenoxy)aminobenzene, with 3,5-diiodosalicylic acid. nih.gov

Antimycobacterial Activity: Research has shown that this compound and its derivatives possess activity against mycobacteria. In a study evaluating novel bioactive amides, 3-chloro-4-(4-chlorophenoxy)aniline consistently exhibited notable minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis. rsc.org

Other Potential Therapeutic Areas: The structural framework of this compound is explored in other medicinal contexts as well. Formamide derivatives have been studied for potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai Additionally, related chlorophenoxy aniline structures have been investigated as intermediates for antipsychotic medications, where the chlorophenoxy group can contribute to dopamine (B1211576) receptor antagonism. chemshuttle.com

Table 2: Investigated Biological Activities of this compound Derivatives

| Derivative | Investigated Activity | Research Finding |

|---|---|---|

| 3-Chloro-4-(4-chlorophenoxy)aniline (ANI) | Antiplasmodial | Inhibits Plasmodium enoyl acyl carrier protein reductase. nih.govnih.gov Combinations with artesunate or chloroquine show synergistic effects against malaria parasites. nih.govresearch-nexus.net |

| Sarcosine-Aniline Hybrid | Antiplasmodial | A hybrid of sarcosine and 3-chloro-4-(4-chlorophenoxy)aniline showed an IC₅₀ of 44.80 ng/ml against P. falciparum 3D7 strains. nih.gov |

| Artesunate-3-Chloro-4-(4-chlorophenoxy)aniline (ATSA) | Antiplasmodial | This hybrid drug demonstrated IC₅₀ values of 11.47 ng/ml and 1.45 ng/ml against P. falciparum 3D7 and W2 strains, respectively. nih.gov |

| 3-Chloro-4-(4-chlorophenoxy)aniline | Antimycobacterial | Exhibited consistent minimum inhibitory concentration (MIC) values of 125 μM against Mycobacterium tuberculosis. rsc.org |

| N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide) | Anthelmintic | An effective anthelmintic synthesized from a derivative of this compound. nih.govresearchgate.net |

Applications in Materials Science:

Beyond pharmaceuticals, this compound is a subject of study in materials science. Its structural properties make it a useful monomer for the creation of advanced polymers. solubilityofthings.com For example, related phenoxy aniline derivatives are used as building blocks for conductive polymers, where the amine group can be oxidized to create conjugated systems suitable for electronic applications. chemshuttle.combohrium.com

Role in Chemical Synthesis:

The fundamental role of this compound in academic research is as a versatile chemical intermediate. ontosight.ai It can be synthesized through methods like the reaction of 4-chlorophenol (B41353) with 4-aminophenol (B1666318) or via nucleophilic aromatic substitution. solubilityofthings.comontosight.ai Researchers utilize it as a starting material to build more complex structures through various organic reactions, including acylation, Suzuki coupling, and the formation of Schiff bases. chemshuttle.comresearchgate.net The study of its conversion and oligomerization, for instance by enzymes like horseradish peroxidase, also contributes to the broader understanding of aniline derivative chemistry. bohrium.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(4-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTISFYMPVILQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020275 | |

| Record name | [4-(4-Chlorophenoxy)phenyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-79-1 | |

| Record name | 4-(4-Chlorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(4-chlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenoxy)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(4-chlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [4-(4-Chlorophenoxy)phenyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-(4-Chlorophenoxy)aniline

The construction of the diaryl ether bond is a key step in the synthesis of this compound. Various established methods, primarily revolving around nucleophilic aromatic substitution, are employed to achieve this.

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of this compound. This class of reactions involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. libretexts.orglibretexts.org For the reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present. libretexts.orgmasterorganicchemistry.com

A prevalent SNAr method is the Ullmann condensation . This copper-catalyzed reaction typically involves coupling an aryl halide with an alcohol, amine, or thiol. wikipedia.orgbyjus.com In the context of this compound synthesis, this could involve the reaction of 4-aminophenol (B1666318) with 1-chloro-4-iodobenzene. The reaction is facilitated by a copper catalyst, often copper(I) salts, and requires a base and a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) at elevated temperatures. wikipedia.orgmdpi.com Modern variations of the Ullmann reaction may employ soluble copper catalysts with ligands such as diamines or acetylacetonates (B15086760) to improve reaction conditions. wikipedia.org

Another SNAr strategy involves the reaction of 4-chlorophenol (B41353) with an activated aryl halide like 1-fluoro-4-nitrobenzene. The nitro group strongly activates the ring towards nucleophilic attack, and fluoride (B91410) is an excellent leaving group in this context. The resulting nitro-intermediate, 4-(4-chlorophenoxy)-1-nitrobenzene, is then reduced to the target aniline (B41778).

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate/Product |

| Ullmann Condensation | 4-Aminophenol | 1-Chloro-4-iodobenzene | Cu(I) catalyst, base, heat | This compound |

| SNAr | 4-Chlorophenol | 1-Fluoro-4-nitrobenzene | Base | 4-(4-Chlorophenoxy)-1-nitrobenzene |

Multi-step synthesis provides a more controlled, albeit longer, route to this compound, often leading to higher purity and better yields. vapourtec.comlittleflowercollege.edu.in A common strategy involves the protection of the highly reactive amino group of an aniline precursor to prevent unwanted side reactions. utdallas.edu

One such pathway begins with the nitration of chlorobenzene (B131634) to form 1-chloro-4-nitrobenzene. This intermediate is then reacted with 4-aminophenol in an SNAr reaction. The final step is the reduction of the nitro group to an amine.

Alternatively, a multi-step synthesis can start with the formation of the diaryl ether bond. For example, 3,4-dichloronitrobenzene (B32671) can be reacted with 4-chlorophenol in the presence of a base like potassium hydroxide (B78521) and a copper catalyst. nih.gov The resulting 3-chloro-4-(4'-chlorophenoxy)nitrobenzene is then subjected to reduction, for instance, using iron powder in an ethanol (B145695)/water mixture with acetic acid, to yield the corresponding aniline derivative. nih.gov This method highlights a two-step process: ether formation followed by nitro group reduction. google.com

Table of Multi-step Synthesis Example:

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1. Ether Formation | 3,4-Dichloronitrobenzene, 4-Chlorophenol | KOH, Copper catalyst, 110-120 °C | 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene | 96% nih.gov |

| 2. Reduction | 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene | Iron powder, Acetic acid, EtOH/H₂O, Reflux | 3-Chloro-4-(4'-chlorophenoxy)aniline | 94% nih.gov |

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers an efficient and atom-economical approach. nih.govrsc.org While specific one-pot syntheses for this compound are not extensively detailed, the principles are applied to its analogues, such as other diaryl ethers and diarylamines. nih.govresearchgate.net

These methods often rely on transition-metal catalysis, using metals like copper or palladium, to facilitate sequential bond formations. researchgate.netnih.gov For instance, a one-pot procedure for diaryl ethers can be achieved from diaryliodonium salts. researchgate.net This involves a copper-catalyzed hydroxylation to generate a phenol (B47542) in situ, which then undergoes a subsequent Ullmann-type coupling reaction in the same pot. researchgate.net Such strategies are being developed to create diverse libraries of diaryl ether and diarylamine analogues for various applications. lookchem.com

Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of this compound is characterized by the reactions of its primary amino group and the stability of the diaryl ether linkage.

The primary amino group of this compound is susceptible to oxidation. The nature of the product depends on the oxidizing agent and the reaction conditions. For example, the oxidation of the related compound 4-chloroaniline (B138754) using chloroperoxidase and hydrogen peroxide has been shown to yield 4-chloronitrosobenzene. nih.gov This suggests that this compound could undergo similar transformations. The reaction likely proceeds through the formation of a hydroxylamine (B1172632) intermediate. nih.gov

Stronger oxidizing agents can lead to more complex reactions, including polymerization or degradation of the molecule. The nitrogen's lone pair of electrons makes the amino group a site of nucleophilicity and a target for oxidative processes.

While the aniline moiety is already in a reduced state, reduction reactions are crucial in the multi-step synthesis of this compound, specifically for converting a nitro group into the primary amine. nih.gov

This transformation is commonly achieved through several methods:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This is a clean and efficient method.

Metal-Acid Systems: A classic method involves the use of a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). nih.gov For example, iron powder in acetic acid is an effective system for this reduction. nih.gov

The diaryl ether bond and the chloro-substituent are generally stable under the conditions used for nitro group reduction. However, more forceful reduction conditions could potentially lead to hydrodehalogenation (removal of the chlorine atom).

Substitution Reactions

The reactivity of this compound in substitution reactions is largely dictated by the functional groups present: the primary aromatic amine (-NH₂) and the two phenyl rings.

The amino group is a powerful activating group for electrophilic aromatic substitution on the aniline ring. byjus.comlibretexts.org Due to its electron-donating nature through resonance, it directs incoming electrophiles to the ortho and para positions relative to itself. byjus.comchemistrysteps.com In the case of this compound, the para position is blocked by the phenoxy group, meaning electrophilic attack is anticipated at the positions ortho to the amine (positions 3 and 5).

However, the high reactivity of the amino group can also present challenges. Reactions such as bromination can be difficult to control, often leading to poly-substituted products. libretexts.org Furthermore, the basic nature of the aniline nitrogen interferes with Friedel-Crafts reactions, as the lone pair of electrons coordinates with the Lewis acid catalyst, deactivating the ring to such an extent that the reaction cannot proceed. libretexts.orgchemistrysteps.com To moderate this high reactivity and allow for controlled substitution, the amino group can be acetylated to form an acetanilide. This modification attenuates the activating influence of the substituent while still directing electrophiles to the ortho and para positions. libretexts.org

The nitrogen atom, with its lone pair of electrons, also allows the entire molecule to act as a nucleophile. quora.com This nucleophilicity is central to the derivative-forming reactions discussed in the subsequent sections, such as amidation and Schiff base formation.

Amidation Reactions and Derivative Formation

The primary amine functionality of this compound readily undergoes amidation when treated with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides). This reaction forms a stable amide bond and is a cornerstone for synthesizing a wide array of derivatives.

A notable application of this reaction is in the synthesis of halogenated salicylanilides, a class of compounds with anthelmintic properties. A key example is the synthesis of Rafoxanide, which is structurally related to derivatives of this compound. The synthesis involves the reaction of a substituted aniline, 3-chloro-4-(4-chlorophenoxy)aniline (B1584236), with 3,5-diiodosalicylic acid. nih.govresearchgate.net The amide bond is formed by activating the carboxylic acid in situ with phosphorus trichloride (B1173362) (PCl₃) in xylene at elevated temperatures. nih.gov This transformation highlights a practical and efficient method for creating complex amide derivatives from aniline precursors.

| Reactant 1 | Reactant 2 | Reagent/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-chloro-4-(4-chlorophenoxy)aniline | 3,5-diiodosalicylic acid | PCl₃ / Xylene | 110 °C, 1.5 h | N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide) | 82% | nih.gov |

Formation of Schiff Bases

This compound can react with aldehydes and ketones via a condensation reaction to form Schiff bases, also known as imines. ijcrcps.com This reaction involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (-C=N-). ijcrcps.comderpharmachemica.com

The synthesis is typically carried out by refluxing the aniline and the carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step. jetir.org A wide variety of aldehydes can be used, leading to a diverse range of Schiff base derivatives with different electronic and steric properties.

| Aniline Reactant | Aldehyde Reactant | Solvent/Catalyst | Reaction Type | Product Class | Reference |

|---|---|---|---|---|---|

| p-Chloroaniline | m-Nitrobenzaldehyde | Ethanol / Acetic acid | Condensation | Substituted (E)-N-(nitrophenylmethylene)aniline | jetir.org |

| Aniline | 4-Chlorobenzaldehyde | Ethanol / HCl | Condensation | (E)-N-(4-chlorobenzylidene)aniline | ijcrcps.com |

| 4,4'-methylenedianiline | p-chlorobenzaldehyde | Ethanol | Condensation | Diimine compound | derpharmachemica.com |

The formation of the imine functional group can be confirmed spectroscopically. For instance, in ¹H NMR spectra, the disappearance of the amine (-NH₂) protons and the appearance of a new signal for the imine proton (-CH=N) at approximately 8.4-8.7 ppm are indicative of Schiff base formation. ijcrcps.comjetir.org

Green Chemistry and Sustainable Synthesis Considerations

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient methodologies. The synthesis of analogues and derivatives of this compound is well-suited to green chemistry principles, particularly through the use of microwave-assisted and solvent-free reaction conditions.

Microwave-Assisted Synthesis of Analogues

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and improved product purity in significantly shorter reaction times compared to conventional heating methods. acs.org This technique has been successfully applied to the synthesis of various heterocyclic analogues using anilines as precursors.

For example, the synthesis of quinoline (B57606) derivatives, a biologically important class of compounds, can be achieved through microwave-promoted reactions such as the Skraup reaction or Doebner-like processes. mdpi.comactascientific.com Heating anilines with reagents like glycerol (B35011) or a combination of an aldehyde and pyruvic acid under microwave irradiation can produce quinoline analogues in fair to good yields within minutes, whereas conventional methods may require several hours. mdpi.comeurekaselect.com

| Reaction Type | Reactants | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Conventional | 3 h to overnight | Lower | nih.gov |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Microwave (80 °C) | 3 min | Good (50-80%) | nih.gov |

| Skraup Reaction | Monosubstituted anilines, Glycerol | Microwave (200 °C) | Not specified | Fair to Good | mdpi.com |

Solvent-Free Synthesis of Analogues

Eliminating volatile and often hazardous organic solvents is a key goal of green chemistry. Solvent-free, or "neat," reaction conditions reduce waste, simplify purification, and can enhance reaction rates.

A prominent example involving aniline derivatives is the solvent-free Kabachnik-Fields reaction to synthesize α-aminophosphonates. semanticscholar.orgresearchgate.net This is a one-pot, three-component reaction where an amine (such as this compound), a carbonyl compound (an aldehyde or ketone), and a hydrophosphoryl compound (like diethyl phosphite) are condensed together. organic-chemistry.org

This reaction can be efficiently performed under solvent-free conditions, often with microwave irradiation or ultrasonication to facilitate the transformation. semanticscholar.orgresearchgate.net This approach has been shown to be highly effective, producing α-aminophosphonates in excellent yields without the need for a catalyst, representing a significant improvement in terms of environmental impact and operational simplicity over traditional methods. semanticscholar.org

| Amine Component | Carbonyl Component | Phosphorus Component | Conditions | Product Class | Key Advantage | Reference |

|---|---|---|---|---|---|---|

| Aniline or Benzylamine | Aldehydes or Ketones | Dialkyl phosphites | Solvent-free, Microwave-assisted | α-aminophosphonates | No catalyst required, environmentally friendly | semanticscholar.orgresearchgate.net |

Derivatives and Analogues of 4 4 Chlorophenoxy Aniline

Structural Modifications and their Synthetic Pathways

The modification of the 4-(4-chlorophenoxy)aniline core has been achieved through various synthetic strategies, leading to the introduction of different functional groups and heterocyclic systems. These modifications are designed to systematically alter the physicochemical properties of the parent molecule.

The introduction of additional halogen atoms onto the this compound backbone can significantly influence the electronic and lipophilic character of the resulting molecules. A notable example is the synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, a halogenated salicylanilide (B1680751). nih.gov

The synthetic route commences with the preparation of the intermediate 3-chloro-4-(4'-chlorophenoxy)nitrobenzene. This is achieved by the reaction of 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene (B32671) in the presence of potassium hydroxide (B78521) and a copper catalyst. nih.gov The subsequent reduction of the nitro group is carried out using iron powder in a mixture of ethanol (B145695) and water with acetic acid, yielding 3-chloro-4-(4′-chlorophenoxy)aminobenzene. nih.gov

The final step involves the amidation of this halogenated aniline (B41778) derivative. 3,5-Diiodosalicylic acid is reacted with 3-chloro-4-(4′-chlorophenoxy)aminobenzene in the presence of phosphorus trichloride (B1173362) in xylene to afford the target diiodinated salicylanilide. nih.gov

Table 1: Synthesis of a Halogenated Derivative of this compound

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Chlorophenol, 3,4-Dichloronitrobenzene | KOH, Cu, 110-120 °C | 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene | 96 |

| 2 | 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene | Fe, EtOH/H₂O, Acetic acid, Reflux | 3-Chloro-4-(4′-chlorophenoxy)aminobenzene | 94 |

The incorporation of a trifluoromethyl (-CF₃) group can significantly impact a molecule's metabolic stability and lipophilicity. A key trifluoromethylated analogue is 4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline. chemicalbook.com The synthesis of such compounds often involves multi-step sequences starting from precursors containing the trifluoromethyl group.

One general approach to synthesizing trifluoromethylated anilines involves the nitration of a trifluoromethyl-substituted benzene (B151609) derivative, followed by the reduction of the nitro group to an amine. For instance, the synthesis of 4-chloro-3-(trifluoromethyl)aniline (B120176) hydrochloride can be achieved by starting with 1-chloro-2-(trifluoromethyl)benzene. google.com This starting material undergoes nitration to introduce a nitro group, which is then reduced to an amino group to form the aniline derivative. google.com

Another synthetic strategy involves the reaction of o-chlorotrifluoromethyl benzene with acetic anhydride (B1165640) and concentrated nitric acid to yield 4-nitro-2-trifluoromethyl chlorobenzene (B131634). This intermediate is then reduced using hydrazine (B178648) hydrate (B1144303) in the presence of activated carbon and FeCl₃·6H₂O to give 4-chloro-3-trifluoromethyl aniline. google.com

Table 2: Synthetic Pathways to Trifluoromethylated Anilines

| Starting Material | Key Steps | Intermediate | Final Product |

|---|---|---|---|

| 1-Chloro-2-(trifluoromethyl)benzene | 1. Nitration 2. Hydrogenation reduction 3. Salification | 1-Chloro-4-nitro-2-(trifluoromethyl)benzene | 4-Chloro-3-(trifluoromethyl)aniline hydrochloride google.com |

The sulfonamide functional group can be introduced by reacting the amino group of this compound with a sulfonyl chloride. This is a common method for the synthesis of sulfonamide derivatives from primary or secondary amines. researchgate.netijarsct.co.in The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. ekb.eg

The general synthetic scheme involves the reaction of an aniline with an appropriate sulfonyl chloride (R-SO₂Cl). The nucleophilicity of the aniline's amino group is a key factor in the reaction's success. While primary amines are generally highly reactive, the specific reaction conditions can be adjusted to accommodate different substrates. researchgate.net

Table 3: General Synthesis of Sulfonamide Derivatives from Anilines

| Aniline Derivative | Sulfonylating Agent | Base | General Product |

|---|

The synthesis of quinoline (B57606) derivatives from anilines is a well-established area of organic chemistry, and these methods can be adapted to create more complex fused systems like pyridoquinolines. Several classic named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, utilize anilines as starting materials. nih.gov

The Friedländer synthesis, for example, involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. nih.gov By selecting an appropriately substituted aniline and a suitable reaction partner, it is possible to construct a quinoline ring, which can be a precursor to a pyridoquinoline structure.

Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. This method allows for the synthesis of a variety of substituted quinolines under mild conditions. nih.gov While not a direct route from this compound, this highlights a modern approach to quinoline synthesis that could potentially be adapted.

N-Phenoxyethylation of anilines can be achieved by reacting the aniline with a 1-bromo-2-phenoxyethane derivative. A simple and effective method for this transformation has been reported, which avoids the use of strong acidic or basic conditions that could lead to side reactions. researchgate.net

The reaction is typically carried out in dimethyl sulfoxide (B87167) (DMSO) as the solvent, with anhydrous potassium carbonate serving as the base. The reaction temperature is generally maintained around 90°C. Depending on the stoichiometry of the reactants, either the mono-N-(2-phenoxyethyl)aniline or the bis-N-(2-phenoxyethyl)aniline can be obtained in good yields. researchgate.net

Table 4: N-Phenoxyethylation of Anilines

| Aniline | Reagent | Solvent | Base | Temperature (°C) | Product |

|---|

Thiazoline (B8809763) derivatives can be synthesized from anilines through various multi-component reactions. One such method involves a one-pot reaction between a primary amine, carbon disulfide, and a differently substituted bromo acylketone. nih.gov This approach provides a direct route to thiazoline analogues in high yields.

The mechanism of this reaction involves the initial formation of an ammonium (B1175870) dithiocarbamate (B8719985) from the aniline and carbon disulfide. This intermediate then reacts with the α-haloketone to form an acyclic dithiocarbamate derivative, which undergoes intramolecular cyclization and subsequent dehydration to yield the final thiazoline product.

Another strategy for synthesizing thiazoline frameworks is the metal-free oxidative di-functionalization of N-allylthioamides, employing an oxidant such as phenyliodine(III) diacetate (PIDA). nih.gov

Aryl Propionamide (B166681) Scaffold Integration

The integration of an aryl propionamide scaffold onto aniline derivatives is a strategy employed in medicinal chemistry to develop new therapeutic agents, such as selective androgen receptor modulators (SARMs). nih.govnih.gov The general synthesis approach involves the amide coupling of a substituted aniline with a suitable propionamide precursor.

For instance, in the synthesis of related aryl propionamide derivatives, an amide coupling reaction is performed with an aniline, such as 4-(pentafluorosulfanyl)aniline, using thionyl chloride to produce a chiral anilide. This intermediate can then react with various phenols to yield the final aryl propionamide derivatives. nih.gov This synthetic methodology highlights a viable pathway for integrating an aryl propionamide scaffold with this compound to explore new chemical entities with potential biological activity.

Piperidine-containing Derivatives

Piperidine and its derivatives are significant heterocyclic compounds in the pharmaceutical industry due to their presence in numerous drug classes and natural alkaloids. nih.gov The compound 4-(4-Chlorophenoxy)piperidine, a structural analogue of this compound, is a versatile building block in the synthesis of bioactive molecules. chemimpex.com It is particularly utilized in the development of pharmaceuticals targeting neurological disorders and in the formulation of agrochemicals like herbicides and pesticides. chemimpex.comchemimpex.com Its structure allows for various chemical modifications, making it a key intermediate for creating novel compounds with enhanced efficacy and selectivity for specific biological targets. chemimpex.com

Synthesis of Hybrid Compounds

Hybrid compounds are created by covalently linking two or more pharmacophores to produce a single molecule with potentially enhanced or synergistic biological activity. The this compound moiety has been used as a component in the synthesis of several such hybrid drugs.

Sarcosine-Aniline Hybrid Drugs

A hybrid drug has been synthesized by coupling sarcosine (B1681465) with 3-Chloro-4-(4-chlorophenoxy)aniline (B1584236), an aniline derivative. The synthesis involves converting sarcosine into an acyl chloride using thionyl chloride, which is then reacted with the aniline to form the final sarcosine-aniline hybrid molecule. preprints.org This hybrid was developed based on in-silico studies suggesting that sarcosine could bind to unique plasmodial proteins, while the aniline derivative is known to inhibit the P. falciparum enoyl acyl carrier protein reductase (PfENR), an essential enzyme in the parasite's fatty acid biosynthesis pathway. preprints.org

The resulting hybrid molecule demonstrated antimalarial activity, inhibiting the growth of P. falciparum 3D7 strains.

| Compound | IC50 (ng/mL) |

| Sarcosine-Aniline Hybrid | 44.80 |

| Sarcosine | No in-vitro activity |

Table 1: In-vitro antimalarial activity of the Sarcosine-Aniline Hybrid against P. falciparum 3D7 strains. preprints.org

In animal models, the hybrid drug also showed in-vivo antimalarial activity, although it was less potent than some control drugs. 41.204.187

| Compound | ED50 (mg/kg) |

| Sarcosine-Aniline Hybrid | 6.49 |

| 3-Chloro-4-(4-chlorophenoxy)aniline | 3.61 |

| Chloroquine (B1663885) | 1.78 |

Table 2: In-vivo antimalarial efficacy of the Sarcosine-Aniline Hybrid against P. berghei. 41.204.187

Artesunate-Aniline Hybrid Drugs

A novel hybrid molecule, artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), was synthesized by covalently linking artesunate (B1665782) (ATS) with 3-chloro-4-(4-chlorophenoxy)aniline (ANI). nih.gov The synthesis was achieved through a sequential coupling process where ATS was dissolved in dichloromethane (B109758) and reacted with the aniline derivative in the presence of coupling agents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), 1-hydroxy-benzotriazole (HOBt), and diisopropylethylamine (DIPEA). nih.gov

The resulting ATSA hybrid demonstrated significant antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. malariaworld.org

| Compound | IC50 (ng/mL) - 3D7 Strain | IC50 (ng/mL) - W2 Strain |

| ATSA Hybrid | 11.47 ± 1.3 | 1.45 ± 0.26 |

| Artesunate (ATS) | 4.66 ± 0.93 | 0.60 ± 0.15 |

Table 3: In-vitro antiplasmodial activity of the ATSA Hybrid. malariaworld.org

In-vivo studies using mouse models infected with P. berghei also confirmed the efficacy of the ATSA hybrid against various parasite lines, including those resistant to standard drugs. malariaworld.org

| Parasite Strain | ED50 (mg/kg) |

| P. berghei ANKA | 4.211 |

| Lumefantrine (B1675429) Resistant (LuR) | 2.601 |

| Piperaquine (B10710) Resistant (PQR) | 3.875 |

Table 4: In-vivo antimalarial activity of the ATSA Hybrid. malariaworld.org

Hybrid Compounds with Chloroquine

While the synthesis of a single covalent hybrid molecule between this compound and chloroquine (CQ) is not detailed in the reviewed literature, the potential of their combined action has been investigated. nih.govnih.gov Studies have evaluated the antiplasmodial activity of combining 3-chloro-4-(4-chlorophenoxy)aniline (ANI) with chloroquine against different strains of P. falciparum in vitro. nih.gov

These combination studies aim to identify synergistic effects that can combat drug resistance. The research showed that specific combinations of ANI and CQ could effectively inhibit parasite growth. nih.gov

| Combination | Parasite Strain | 50% Growth Inhibition |

| CQ + ANI | W2 (resistant) | 22 ng/mL CQ and 3.7 µg/mL ANI |

| CQ + ANI | 3D7 (sensitive) | 4.6 ng/mL CQ and 3.1 µg/mL ANI |

Table 5: In-vitro inhibitory activity of Chloroquine and ANI combinations. nih.gov

In-vivo assays further demonstrated that combinations of CQ and ANI could inhibit parasite growth, with an ED50 combination inhibiting 81.0% of parasite proliferation. nih.gov These findings suggest that using these compounds in combination could be a potential therapeutic strategy against malaria. nih.govresearchgate.net

Advanced Computational and Theoretical Studies

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical and molecular dynamics simulations offer a microscopic lens to examine the behavior of 4-(4-Chlorophenoxy)aniline at the atomic level. These methods are pivotal in understanding the fundamental properties that govern its chemical and physical behavior.

DFT Calculations for Molecular Geometry and Electrostatic Potential

The molecular electrostatic potential (MEP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution within a molecule. jmaterenvironsci.comresearchgate.net It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms due to the presence of lone pairs of electrons, as well as on the chlorine atom. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amine group and the aromatic rings. jmaterenvironsci.comthaiscience.info This information is critical for predicting sites of chemical reactivity and understanding non-covalent interactions.

Table 1: Predicted Molecular Properties of this compound based on Analogous DFT Studies This table is generated based on data from analogous compounds and theoretical principles, as direct computational studies on this compound were not found in the provided search results.

| Parameter | Predicted Value/Description |

|---|---|

| C-N Bond Length | ~1.40 Å |

| C-O Bond Lengths | ~1.36 Å (phenoxy side), ~1.42 Å (aniline side) |

| C-Cl Bond Length | ~1.74 Å |

| Dihedral Angle (Ring-O-Ring) | Non-planar, with a significant twist |

| Molecular Dipole Moment | Expected to be non-zero due to asymmetric substitution |

| MEP Negative Regions | Oxygen, Nitrogen, Chlorine atoms |

| MEP Positive Regions | Amine hydrogens, Aromatic hydrogens |

Transition State Analysis for Reaction Energy Barriers

Transition state analysis is a computational technique used to investigate the mechanism of chemical reactions by identifying the highest energy point along the reaction coordinate, known as the transition state. This analysis provides crucial information about the activation energy, which determines the reaction rate. While no specific transition state analyses for reactions involving this compound were found, studies on related molecules, such as the reaction of 4-methyl aniline (B41778) with hydroxyl radicals, offer a framework for understanding potential reaction pathways. mdpi.comresearcher.life

For this compound, potential reactions of interest could include electrophilic substitution on the aniline ring, nucleophilic substitution at the carbon bearing the chlorine atom, or oxidation of the amine group. Computational studies could model these reactions to determine the structures of the transition states and their corresponding energy barriers. rsc.org For example, in an electrophilic aromatic substitution reaction, the analysis would reveal the energy profile for the formation of the sigma complex and the subsequent loss of a proton. The relative energy barriers for substitution at different positions on the aromatic rings could also be calculated to predict regioselectivity.

These computational investigations are vital for understanding the reactivity and degradation pathways of this compound. mdpi.com By quantifying the energy barriers, researchers can predict the feasibility of different reactions under various conditions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. unc.edu These models are widely used in toxicology and drug discovery to predict the activity of new or untested compounds. For this compound, a QSAR analysis could be developed to predict properties such as its toxicity or binding affinity to a biological target.

A QSAR study involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov For this compound, relevant descriptors could include:

Topological descriptors: Molecular weight, number of atoms, etc.

Electronic descriptors: Dipole moment, partial charges on atoms, HOMO/LUMO energies.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Steric descriptors: Molecular volume, surface area.

Once these descriptors are calculated, a mathematical equation is derived using statistical methods to correlate the descriptors with the observed activity. Studies on structurally similar compounds, such as polybrominated diphenyl ethers, have successfully used QSAR models to predict their toxicity. nih.gov These studies have shown that steric effects and hydrophobicity are often key determinants of their biological activity. nih.gov A similar approach could be applied to a series of substituted phenoxy anilines to develop a predictive QSAR model for a specific endpoint.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a target molecule, typically a protein or a nucleic acid. nih.gov This method is extensively used in drug design to understand the binding mechanism and to predict the binding affinity of a compound to a biological target. For this compound, molecular docking could be employed to investigate its potential interactions with various enzymes or receptors.

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding energy, which reflects the strength of the interaction. Docking studies on similar aniline derivatives, such as 4-anilinoquinazolines, have been used to predict their binding modes and affinities to targets like DNA gyrase and various kinases. nih.govijcce.ac.irnih.gov

These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the ligand-protein complex. For this compound, the amine group could act as a hydrogen bond donor, while the aromatic rings could participate in hydrophobic and pi-stacking interactions. The chlorine atom could also be involved in halogen bonding. Predicting the binding affinity can help in identifying potential biological targets and in designing new molecules with improved activity.

Table 2: Potential Molecular Docking Targets and Key Interactions for this compound This table is hypothetical and based on docking studies of analogous aniline-containing compounds.

| Potential Target Class | Key Interacting Residues (Hypothetical) | Predicted Interaction Types |

|---|---|---|

| Kinases | Asp, Glu, Met | Hydrogen bonding with the amine group, hydrophobic interactions with the aromatic rings. |

| DNA Gyrase | Asp, Asn, Arg | Hydrogen bonding, hydrophobic interactions. nih.gov |

| Cytochrome P450 Enzymes | Phe, Leu, Val | Hydrophobic interactions with the phenoxy and chlorophenyl rings. |

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The set of all possible conformations and their corresponding energies constitutes the conformational energy landscape. Understanding the conformational preferences of this compound is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

The key flexible bond in this compound is the C-O-C ether linkage. Rotation around the C-O bonds leads to different relative orientations of the two aromatic rings. Computational methods, such as DFT, can be used to perform a potential energy scan by systematically rotating this dihedral angle and calculating the energy at each step. mdpi.com This allows for the identification of the most stable conformer(s) (energy minima) and the energy barriers to rotation (transition states).

Studies on similar phenoxy-containing compounds have shown that the lowest energy conformers are typically non-planar. mdpi.com The conformational energy landscape of this compound would reveal the relative populations of different conformers at a given temperature. This information is important for understanding how the molecule might adapt its shape to fit into a binding site of a biological target.

Medicinal Chemistry and Pharmacological Investigations

Anti-cancer Research Applications

The core structure of a substituted aniline (B41778) linked to another aromatic ring via an ether bond is a key feature in several potent anti-cancer agents. Research has focused on its role as a synthetic building block and as a foundational structure for developing new antiproliferative compounds.

Intermediate in Anticancer Drug Synthesis (e.g., Sorafenib, Nilotinib)

While 4-(4-chlorophenoxy)aniline itself is not a direct starting material in the most commonly cited synthetic routes for the multi-kinase inhibitors Sorafenib and Nilotinib, its structural elements are central to the final architecture of Sorafenib.

The synthesis of Sorafenib involves the creation of a diaryl ether linkage. A key step is the reaction of 4-aminophenol (B1666318) with a substituted pyridine, such as 4-chloro-N-methylpicolinamide, to form the intermediate 4-(4-aminophenoxy)-N-methylpicolinamide. researchgate.netchemicalbook.com This intermediate, which contains the core aminophenoxy structure, is then reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to yield the final Sorafenib molecule. nih.govgoogle.com This synthesis pathway highlights the importance of the p-aminophenoxy moiety, which is structurally analogous to this compound, in constructing the final drug.

In contrast, the synthesis of Nilotinib does not involve a diaryl ether structure. Its synthesis is typically achieved by coupling key intermediates such as 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline and 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. chemicalbook.comasianpubs.org Therefore, the this compound scaffold is not relevant to the synthesis of Nilotinib.

Inhibition of Cell Proliferation by Derivatives

The aniline and diaryl ether frameworks are pivotal in the design of novel molecules aimed at inhibiting cancer cell growth. Derivatives incorporating these structures have shown significant antiproliferative activity against a variety of cancer cell lines.

One major class of such derivatives is the 4-anilinoquinazolines, which are known to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. ijcce.ac.ir Research into novel 4-anilinoquinazoline (B1210976) derivatives has demonstrated their ability to inhibit the growth of human carcinoma cells. For instance, a synthesized derivative bearing a diethylamine (B46881) group along with a 4-bromo-2-fluoroaniline (B1266173) moiety exhibited a half-maximal inhibitory concentration (IC50) of 2.62 μM against the A431 human carcinoma cell line. ijcce.ac.ir

Similarly, hybrid molecules combining the chalcone (B49325) structure with a 4-anilinoquinoline scaffold have been developed. nih.gov These derivatives leverage the structural features of potent kinase inhibitors. One such compound, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one, was found to be highly cytotoxic in breast cancer cells while showing lower toxicity in normal cells. nih.gov Studies on various steroidal diaryl ethers have also shown activity against cervical (HeLa), breast (MCF-7), and ovarian (A2780) cancer cell lines, with some derivatives displaying IC50 values in the low micromolar range. nih.gov

| Compound Class/Derivative | Cancer Cell Line | Reported IC50 / GI50 Value (μM) |

|---|---|---|

| 4-Anilinoquinazoline derivative (8a) ijcce.ac.ir | A431 (Human Carcinoma) | 2.62 |

| 4-Anilino-8-hydroxy-2-phenylquinoline (11) nih.gov | HCT-116 (Colon Cancer) | 0.07 |

| 4-Anilino-8-hydroxy-2-phenylquinoline (11) nih.gov | MCF7 (Breast Cancer) | <0.01 |

| 4-Anilino-8-hydroxy-2-phenylquinoline (11) nih.gov | MDA-MB-435 (Breast Cancer) | <0.01 |

| Steroidal Diaryl Ether (14a-l) nih.gov | HeLa (Cervical Cancer) | 5 - 10 |

Combinatorial Therapies with Antineoplastic Agents

The development of drug resistance and the complexity of cancer signaling pathways have led to the investigation of combination therapies. This strategy involves using multiple therapeutic agents to target different mechanisms simultaneously, potentially leading to synergistic effects and improved outcomes.

Kinase inhibitors, the class of drugs to which Sorafenib and Nilotinib belong, are frequently evaluated in combination with other antineoplastic agents. These combinations can include traditional cytotoxic chemotherapy drugs, other targeted therapies, or immunotherapy agents. The rationale is to enhance the antitumor effect, overcome resistance mechanisms, and reduce the likelihood of relapse. While specific studies detailing the use of this compound or its direct derivatives in combinatorial therapies are not prominent, the broader classes of compounds they are related to, such as EGFR and multi-kinase inhibitors, are extensively studied in such therapeutic approaches.

Antimicrobial and Anthelmintic Activities

Derivatives and structural analogs of this compound have also been investigated for their potential to combat pathogenic microorganisms, including bacteria that have developed resistance to conventional antibiotics.

Activity against Resistant Bacterial Strains (e.g., Staphylococcus aureus, Enterococcus faecium)

The search for new antibacterial agents is critical due to the rise of multidrug-resistant pathogens. Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), and vancomycin-resistant Enterococcus faecium (VRE) are major public health threats.

Research has shown that the diarylurea scaffold, which is a key feature of Sorafenib and is constructed from aniline precursors, possesses potent antibacterial activity. nih.gov A study on diarylurea derivatives found them to be effective against E. faecium, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 1.56 μmol/L. nih.gov These compounds were found to suppress the expression of genes involved in peptidoglycan hydrolysis and bacterial adherence. nih.gov This indicates that the core structure, related to aniline derivatives, is a promising template for developing new agents against tough-to-treat Gram-positive bacteria.

Furthermore, various other synthetic compounds containing aniline and chloro-aromatic moieties have been explored. Halogenated compounds, in particular, are often investigated for their antimicrobial potential. frontiersin.org

| Compound Class | Bacterial Strain | Reported MIC Value |

|---|---|---|

| Diarylurea derivatives (ZJ-2, ZJ-3, ZJ-8) nih.gov | Staphylococcus aureus | 0.78–1.56 μmol/L |

| Diarylurea derivatives (ZJ-2, ZJ-3, ZJ-8) nih.gov | Enterococcus faecium | 0.78–1.56 μmol/L |

Potential against Clostridioides difficile Infection

Clostridioides difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea and a major healthcare-associated infection. Treatment can be challenging, and recurrence is common, necessitating the search for novel therapeutic agents.

Based on available scientific literature, there is currently a lack of specific research investigating the activity of this compound or its direct derivatives against C. difficile. The main focus of research for new CDI treatments has been on agents with high potency and a narrow spectrum of activity to avoid disrupting the gut microbiota. Compounds that have been investigated include other classes of antimicrobials like ramoplanin (B549286) and bacteriocins such as thuricin CD. nih.gov Future research could explore whether the diaryl ether or aniline scaffold has any potential utility against this anaerobic pathogen.

Anthelmintic Properties in Veterinary Medicine

An extensive review of scientific literature did not yield specific research findings on the anthelmintic properties of this compound in the context of veterinary medicine.

Antiparasitic Research

The compound this compound and its derivatives have been the subject of significant research in the field of parasitology, particularly for their potential as antimalarial agents.

Antimalarial Activity against Plasmodium falciparum and P. berghei

A chlorinated derivative, 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) (ANI), has demonstrated notable antiplasmodial activity. When hybridized with artesunate (B1665782) to form artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), the resulting compound showed inhibitory effects against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum in vitro. nih.govnih.gov Specifically, the 50% inhibitory concentrations (IC50) were determined to be 11.47 ± 1.3 ng/ml for the 3D7 strain and 1.45 ± 0.26 ng/ml for the W2 strain. nih.gov

In combination studies, ANI exhibited synergistic effects with existing antimalarial drugs. A combination of 0.8 ng/ml of artesunate and 2.6 µg/ml of ANI was sufficient to inhibit 50% of the growth of the P. falciparum 3D7 strain, while a combination of 1.1 ng/ml of artesunate and 3.3 µg/ml of ANI was required for the same level of inhibition against the W2 strain. researchgate.netnih.gov Similarly, when combined with chloroquine (B1663885), 4.6 ng/ml of chloroquine with 3.1 µg/ml of ANI inhibited 50% of 3D7 growth, and 22 ng/ml of chloroquine with 3.7 µg/ml of ANI was effective against the W2 strain. researchgate.netnih.gov

In vivo studies using murine models infected with Plasmodium berghei also confirmed the antimalarial potential of these compounds. The ATSA hybrid demonstrated chemosuppressive activity against the ANKA strain, as well as lumefantrine-resistant (LuR) and piperaquine-resistant (PQR) lines of P. berghei. nih.gov The 50% effective doses (ED50) were calculated to be 4.211 mg/kg, 2.601 mg/kg, and 3.875 mg/kg against the ANKA, LuR, and PQR lines, respectively. nih.gov

Combination therapy with ANI and standard antimalarials also proved effective in animal models. The combination of ED50 concentrations of artesunate and ANI resulted in the complete clearance of parasites. researchgate.netnih.gov When combined with chloroquine at their respective ED50 concentrations, an 81.0% inhibition of parasite growth was observed. researchgate.netnih.gov

| Compound/Combination | Parasite Strain | Activity Metric | Value |

|---|---|---|---|

| Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) | P. falciparum (3D7) | IC50 | 11.47 ± 1.3 ng/ml |

| Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) | P. falciparum (W2) | IC50 | 1.45 ± 0.26 ng/ml |

| Artesunate + 3-chloro-4-(4-chlorophenoxy)aniline (ANI) | P. falciparum (3D7) | IC50 Combination | 0.8 ng/ml AS + 2.6 µg/ml ANI |

| Artesunate + 3-chloro-4-(4-chlorophenoxy)aniline (ANI) | P. falciparum (W2) | IC50 Combination | 1.1 ng/ml AS + 3.3 µg/ml ANI |

| Chloroquine + 3-chloro-4-(4-chlorophenoxy)aniline (ANI) | P. falciparum (3D7) | IC50 Combination | 4.6 ng/ml CQ + 3.1 µg/ml ANI |

| Chloroquine + 3-chloro-4-(4-chlorophenoxy)aniline (ANI) | P. falciparum (W2) | IC50 Combination | 22 ng/ml CQ + 3.7 µg/ml ANI |

| Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) | P. berghei (ANKA) | ED50 | 4.211 mg/kg |

| Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) | P. berghei (LuR) | ED50 | 2.601 mg/kg |

| Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) | P. berghei (PQR) | ED50 | 3.875 mg/kg |

Inhibition of Plasmodia Enoyl Acyl Carrier Protein Reductase (P.f ENR)

The mechanism of antimalarial action for derivatives of this compound is linked to the inhibition of a crucial enzyme in the parasite's fatty acid synthesis pathway. Specifically, 3-chloro-4-(4-chlorophenoxy)aniline (ANI) has been identified as an inhibitor of the Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR). nih.govresearchgate.netnih.gov This enzyme is vital for the parasite's survival as it plays a key role in the biosynthesis of lipids, which are essential for membrane construction and energy production. nih.govnih.gov By targeting PfENR, these compounds disrupt a metabolic pathway that is distinct from that of humans, offering a selective target for antimalarial therapy. nih.gov

Dual-Targeting Mechanisms in Combination Therapies

The development of hybrid molecules and combination therapies involving derivatives of this compound points towards a dual-targeting strategy to combat malaria and overcome drug resistance. For instance, the hybrid molecule artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) is designed to have a dual mechanism of action. nih.gov The artesunate component is known to act by inhibiting hemozoin biocrystallization and alkylating heme molecules, while the 3-chloro-4-(4-chlorophenoxy)aniline moiety targets the PfENR enzyme in the fatty acid biosynthesis pathway. nih.gov This multi-targeted approach is a promising strategy to enhance efficacy and curb the development of resistance by Plasmodia, which is a significant challenge with single-target drugs. researchgate.netnih.gov

Other Biological Activities and Mechanisms

Enzyme Inhibition (e.g., Chitinase (B1577495), Tyrosine Kinase)

Chitinase: There is no available scientific literature detailing the inhibitory activity of this compound against chitinase enzymes.

Tyrosine Kinase: While direct studies on this compound as a tyrosine kinase inhibitor are not available, the broader classes of anilinoquinazoline (B1252766) and 4-anilinoquinoline derivatives are well-established as potent inhibitors of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). nih.govrsc.orgnih.govacs.org These compounds typically act as competitive inhibitors at the ATP-binding site of the enzyme, thereby blocking the signal transduction pathways that regulate cell proliferation and survival. acs.orgyoutube.com This class of inhibitors has been extensively developed for anticancer therapies. nih.govnih.govamazonaws.com Given the structural similarities, it is plausible that this compound could be investigated as a scaffold for the development of novel tyrosine kinase inhibitors.

Receptor Interaction Studies

While direct and extensive receptor binding studies for this compound are not widely documented in publicly available literature, research into structurally related compounds provides insights into the potential receptor interactions of the chlorophenoxy aniline scaffold. The core structure is of interest in medicinal chemistry due to its presence in molecules designed to interact with various biological targets.

Investigations into a series of α1-adrenoreceptor antagonists have included compounds bearing a chlorophenoxy moiety. For instance, derivatives have been synthesized and evaluated for their affinity at α1-adrenoreceptor subtypes (α1A, α1B, α1D) and the 5-HT1A receptor. One such study reported on a series of new α1-adrenoreceptor antagonists, including a compound named "clopenphendioxan", which features a 4-chlorobenzyloxy group structurally related to the 4-chlorophenoxy group. The synthesized compounds in this study were found to be potent antagonists, generally displaying the highest affinity for the α1D subtype over the α1A and α1B subtypes nih.gov.

In a study focusing on the regulation of human prostate cancer cell apoptosis and proliferation, the involvement of α1D- and α1B-adrenoreceptor subtypes was highlighted. A significant reduction in the expression of these receptors in PC3 cells was associated with apoptosis induced by a compound containing the chlorophenoxy-related structure nih.gov. This suggests that molecules with this chemical feature can be designed to interact with specific receptor subtypes, although this is a broader consideration of the pharmacophore rather than a specific finding for this compound itself.

Further research is required to elucidate the specific receptor binding profile of this compound and to determine if it exhibits any significant affinity for these or other receptors.

Potential as Herbicides

This compound is recognized as a metabolite of the phenylurea herbicide chloroxuron (B157110). nih.gov Chloroxuron is used to control annual grasses and broad-leaved weeds in various crops. nih.gov The herbicidal action of the parent compound, chloroxuron, involves the inhibition of photosynthesis.

The environmental fate of chloroxuron includes its degradation into several metabolites, including this compound. While the herbicidal properties of the parent compound are well-established, the specific phytotoxicity of this compound is not as extensively documented.

However, studies on related chlorophenoxy compounds and their degradation products offer some indication of potential phytotoxic effects. For example, 4-chlorophenol (B41353) (4-CP), a degradation product of some chlorophenoxy herbicides, has been shown to have phytotoxic effects. A study on the germination of Phaseolus vulgaris (bean) and Zea mays (maize) seeds found that 4-chlorophenol affected the germination rate index, with P. vulgaris being the more sensitive species. scirp.org In this study, bean seeds showed an inability to germinate at a concentration of 1.5 g·L⁻¹ of 4-chlorophenol. scirp.org

While these findings relate to a structurally similar compound, they underscore the potential for metabolites of chlorophenoxy-based herbicides to exhibit their own effects on plant life. Direct studies on the herbicidal or plant growth regulatory effects of this compound are necessary to fully understand its environmental impact as a metabolite.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for developing anti-infective agents. Derivatives of this compound have been investigated for their potential to inhibit quorum sensing.

One area of research has focused on the synthesis of compounds that mimic the natural signaling molecules used by bacteria, known as N-acyl-homoserine lactones (AHLs), to disrupt QS pathways. A study involved the synthesis and characterization of N-(4-{4-chlororoanilno} butanoyl) -l-homoserine lactone (CABHL), a derivative of this compound. This compound was designed to inhibit biofilm formation by interfering with QS circuits in Pseudomonas aeruginosa.

Molecular modeling studies were conducted to understand the interaction of CABHL with the LasR protein, a key transcriptional regulator in the P. aeruginosa QS system. The binding energy of CABHL with the LasR protein was calculated, providing a measure of the affinity of the compound for its target.

Table 2: Molecular Modeling of a this compound Derivative as a Quorum Sensing Inhibitor

| Compound | Target Protein | Binding Energy |

|---|---|---|

| N-(4-{4-chlororoanilno} butanoyl) -l-homoserine lactone (CABHL) | LasR of P. aeruginosa | -4.51 |

These findings suggest that the this compound scaffold can be a valuable component in the design of novel quorum sensing inhibitors. By modifying the core structure, it is possible to develop molecules that can effectively interfere with bacterial communication and potentially reduce the virulence of pathogenic bacteria.

Analytical Methodologies in Research

Spectroscopic Techniques for Characterization and Analysis

Spectroscopy is fundamental to the structural confirmation of 4-(4-Chlorophenoxy)aniline. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

In the ¹H NMR spectrum, the aromatic protons of the two distinct phenyl rings would appear as multiplets or distinct doublets in the typical aromatic region (approximately 6.5-7.5 ppm). The protons on the aniline (B41778) ring are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing ether linkage, while the protons on the chlorophenoxy ring are affected by the chloro group (-Cl) and the ether oxygen. The amine protons themselves would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the carbon atoms in both aromatic rings. The carbons bonded to the nitrogen, oxygen, and chlorine atoms would have characteristic chemical shifts influenced by the electronegativity of these heteroatoms. For instance, the carbon atom attached to the amino group would be shifted downfield, as would the carbons bonded to the ether oxygen and the chlorine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on the analysis of similar chemical structures and substituent effects.

| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ||

| Aromatic H (Aniline Ring) | 6.7 - 7.0 | Protons on the ring bearing the -NH₂ group, appearing as doublets. |

| Aromatic H (Chlorophenoxy Ring) | 6.9 - 7.3 | Protons on the ring bearing the -Cl group, appearing as doublets. |

| Amine H (-NH₂) | 3.5 - 5.0 | Broad singlet; chemical shift is variable. |

| ¹³C NMR | ||

| Aromatic C (C-NH₂) | 140 - 145 | Carbon attached to the amino group. |

| Aromatic C (C-O) | 150 - 160 | Carbons attached to the ether oxygen. |

| Aromatic C (C-Cl) | 125 - 130 | Carbon attached to the chlorine atom. |

| Aromatic C-H | 115 - 135 | Other protonated aromatic carbons. |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations. vscht.cz The key functional groups—the amine (N-H), the ether (C-O-C), the chloro-aromatic (C-Cl), and the aromatic rings (C=C and C-H)—exhibit characteristic absorption bands.

The IR spectrum would be expected to show:

N-H Stretching: Typically, primary amines show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. ucla.edu

C-O-C Stretching: The diaryl ether linkage would produce a strong, characteristic absorption band, typically in the 1200-1250 cm⁻¹ region for the asymmetric stretch.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity would appear in the 1400-1600 cm⁻¹ region, which are characteristic of the carbon-carbon double bonds within the aromatic rings. vscht.cz

Aromatic C-H Stretching: A sharp absorption band would be observed just above 3000 cm⁻¹, indicative of the C-H bonds on the phenyl rings. vscht.cz

C-Cl Stretching: A strong absorption in the fingerprint region, typically between 1000-1100 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300 - 3500 | Medium | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Aromatic Ring |

| C=C Aromatic Stretch | 1400 - 1600 | Medium to Strong | Aromatic Ring |

| C-O-C Asymmetric Stretch | 1200 - 1250 | Strong | Diaryl Ether |

| C-N Stretch | 1250 - 1350 | Medium | Aromatic Amine |

| C-Cl Stretch | 1000 - 1100 | Strong | Aryl Halide |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as providing structural information through fragmentation analysis. The molecular weight of this compound is 219.67 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 219. Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak at m/z 221 with an intensity of approximately one-third of the M⁺ peak would also be observed.

Fragmentation of the molecular ion provides clues to the molecule's structure. libretexts.org Common fragmentation pathways for this compound would likely involve cleavage of the ether bond, leading to fragments corresponding to the chlorophenoxy radical or cation (m/z 128) and the aminophenoxy radical or cation (m/z 108).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MSMS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. rsc.org This technique is particularly useful for quantifying trace amounts of the compound in complex mixtures. In an LC-MSMS experiment, the molecular ion (precursor ion, m/z 220 for [M+H]⁺) is selected and fragmented to produce specific product ions. The transition from the precursor ion to a stable product ion can be monitored using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity for quantitative analysis. ulisboa.ptd-nb.info

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Expected Value (m/z) | Notes |

| Molecular Ion (M⁺) | 219 | Corresponds to the molecular weight with the ³⁵Cl isotope. |

| M+2 Peak | 221 | Due to the presence of the ³⁷Cl isotope. |

| Protonated Molecule ([M+H]⁺) | 220 | Observed in ESI or other soft ionization techniques. |

| Key Fragment Ion 1 | 128/129 | Corresponding to the chlorophenoxy moiety. |

| Key Fragment Ion 2 | 108/109 | Corresponding to the aminophenoxy moiety. |

Chromatographic Separation Methods

Chromatographic techniques are indispensable for isolating this compound from reaction mixtures, impurities, or environmental samples before its identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound. asianjpr.com A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds with moderate polarity like this aniline derivative.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation and sharp peaks. Detection is commonly achieved using a UV detector, as the aromatic rings in this compound absorb strongly in the UV region (typically around 254 nm). For mass spectrometry-compatible methods, a volatile buffer like formic acid or ammonium (B1175870) acetate (B1210297) is often added to the mobile phase to improve peak shape and ionization efficiency. sielc.com

Table 4: Typical HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 - 20 µL |

| Detector | UV at 254 nm or Mass Spectrometer |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, combining the high-resolution separation of gas chromatography with the sensitive and specific detection of mass spectrometry. researchgate.net Due to the polarity of the amine group, derivatization is sometimes employed to improve the compound's volatility and chromatographic behavior, although direct analysis is also feasible. cornell.edu

The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. A common stationary phase for this type of analysis would be a non-polar or mid-polar column, such as one coated with 5% phenyl-methylpolysiloxane. The column is housed in an oven where the temperature is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. As components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected, providing a mass spectrum that can be used for identification by comparison to spectral libraries. thermofisher.com GC-MS provides excellent sensitivity and is suitable for trace analysis in various matrices. figshare.com

Table 5: Typical GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |